2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone
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Description
2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20F2N2O . It has a molecular weight of 330.38 g/mol . This compound is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity
Benzophenone derivatives, including 2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, are studied for their metabolism by liver microsomes and potential endocrine-disrupting activities. Research has shown that these compounds can be metabolized by both rat and human liver microsomes, leading to the formation of metabolites with varying estrogenic and anti-androgenic activities (Watanabe et al., 2015).
Application in Hybrid Materials
A specific application of benzophenone derivatives is in the creation of hybrid materials. For example, benzophenone-2,4'-dicarboxylate has been used as a linker in the development of laminar inorganic-organic hybrid materials exhibiting magnet behavior, which shows the potential for diverse industrial and technological applications (Hu et al., 2009).
Environmental Impact and Water Treatment
The presence of benzophenone derivatives in the environment, particularly in aquatic environments, has been a subject of research. These compounds are found in various cosmetic products and have potential risks to water quality and human health. Studies have looked into methods for the removal of these compounds from water, including oxidation processes using different chemicals (Yang & Ying, 2013).
Photochemical Properties and Applications
Benzophenone derivatives have unique photochemical properties, which are exploited in biological chemistry, bioorganic chemistry, and material science. Their ability to form covalent bonds under light exposure makes them useful for various applications, including bioconjugation, surface grafting, and material synthesis (Dormán et al., 2016).
Analysis and Detection Methods
Research has also focused on developing methods for the detection and analysis of benzophenone derivatives in various samples, such as human serum and environmental samples. These methods are crucial for monitoring exposure levels and assessing potential risks (Tarazona et al., 2013).
Properties
IUPAC Name |
(2,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJUHFRCZUQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643450 |
Source
|
Record name | (2,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-31-6 |
Source
|
Record name | Methanone, (2,4-difluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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